Compound Description: This series of derivatives, particularly compounds 4g and 4i, exhibited significant anti-cancer activity against various human cancer cell lines. Further investigation revealed their potent antiangiogenic properties, targeting proangiogenic cytokines implicated in tumor progression. Notably, compound 4f displayed remarkable antioxidant activity, surpassing even ascorbic acid in scavenging hydroxyl radicals. []
Relevance: These compounds share the core pyridazin-3(2H)-one structure with 6-chloro-4-ethylpyridazin-3(2H)-one. The variations lie in the substitutions at the 2-, 4-, and 5- positions of the pyridazinone ring. This highlights the versatility of this core structure in generating compounds with potential therapeutic benefits across diverse biological pathways. []
Compound Description: E-BSP, synthesized via Knoevenagel condensation, has been identified as a potential anticancer agent through molecular docking and dynamic simulation studies. These studies revealed its strong binding affinity to key proteins involved in various cancer pathways, including EGFR, ERα, mTOR, PR, CDK2, and Survivin. []
Relevance: E-BSP shares the fundamental pyridazin-3(2H)-one structure with 6-chloro-4-ethylpyridazin-3(2H)-one. While E-BSP possesses a styryl group at the 6-position and a 4-methylbenzyl group at the 4-position, 6-chloro-4-ethylpyridazin-3(2H)-one has a chloro substituent at the 6-position and an ethyl group at the 4-position. This comparison underscores the potential of modifications at these positions to influence the biological activity of pyridazin-3(2H)-one derivatives. []
Compound Description: This series of compounds was synthesized using a silica-supported bismuth(III) chloride catalyst. The reaction demonstrated high efficiency and stereoselectivity in forming the dihydropyridazinone scaffold. []
Relevance: These derivatives share the core pyridazin-3(2H)-one structure with 6-chloro-4-ethylpyridazin-3(2H)-one, with the key difference being the saturation level of the pyridazine ring. While 6-chloro-4-ethylpyridazin-3(2H)-one has a double bond between the nitrogen atoms, these derivatives have a saturated bond, resulting in a dihydropyridazinone structure. This structural variation can impact the compounds' chemical and biological properties. []
5-Chloro-6-phenyl-pyridazin-3(2H)-one derivatives
Compound Description: These derivatives were synthesized from mucochloric acid and benzene, representing a novel approach to constructing the pyridazinone core. Preliminary antifungal activity tests revealed promising results against various fungal strains. []
Relevance: This group of compounds shares the pyridazin-3(2H)-one core with 6-chloro-4-ethylpyridazin-3(2H)-one. The difference lies in the substitution pattern. These derivatives feature a phenyl group at the 6-position and a chlorine atom at the 5-position, whereas 6-chloro-4-ethylpyridazin-3(2H)-one has the chlorine atom at the 6-position and an ethyl group at the 4-position. The varying substituents around the pyridazinone ring suggest the possibility for diverse biological activities. []
6-Phenyl-3-pyridazinone based derivatives
Compound Description: These compounds were designed and synthesized as potential vasodilators for treating cardiovascular diseases. The study highlighted their potent to mild vasorelaxant activity, with some exhibiting higher potency than the standard drug hydralazine. Notably, the acid derivative 5, its ester analog 4, and the 4-methoxyphenylhydrazide derivative 10c demonstrated remarkable vasorelaxant activity. []
Relevance: These derivatives highlight the potential of the 6-phenylpyridazin-3(2H)-one scaffold for developing novel vasodilators. While they share the pyridazin-3(2H)-one core with 6-chloro-4-ethylpyridazin-3(2H)-one, they lack the chlorine substituent and incorporate various other functional groups, signifying the role of substituent modification in dictating specific biological activity. []
Compound Description: This series was explored as potential non-nucleoside inhibitors of HIV-1 reverse transcriptase. They were synthesized by incorporating an aryl group onto the 4-acetylene functionality, circumventing the need for a metabolically labile 3-methyl group on the dihydroquinazolinone nucleus. The study identified compound 4a as a potent HIV-1 RT inhibitor with a favorable biological profile. Further resolution of 4a yielded enantiomers 13a and 13b, with 13a (–)-4(S) configuration exhibiting superior activity and selected for further investigation. []
Relevance: Although these compounds belong to the dihydroquinazolinone class, their structural features and biological activity provide insights into designing potential inhibitors for viral enzymes. This information could be valuable when exploring similar strategies for 6-chloro-4-ethylpyridazin-3(2H)-one, especially considering its related structural features and the potential to target various biological pathways through structural modifications. []
4-Hydroxypyridazin-3(2H)-one derivatives
Compound Description: This study identified 4-hydroxypyridazin-3(2H)-one derivatives as potent and cell-permeable D-amino acid oxidase (DAAO) inhibitors. These compounds were designed based on fragment-based drug design and complex structure analysis. Notably, 6-[2-(3,5-difluorophenyl)ethyl]-4-hydroxypyridazin-3(2H)-one effectively reversed MK-801-induced cognitive deficits in a Y-maze test. []
Relevance: This research highlights the potential of the 4-hydroxypyridazin-3(2H)-one scaffold in developing DAAO inhibitors. While structurally similar to 6-chloro-4-ethylpyridazin-3(2H)-one, these derivatives lack the chlorine substituent and incorporate various functional groups. This structural variation emphasizes the significance of substituents in influencing biological activity and targeting specific therapeutic targets. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.